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Compound of Interest

Compound Name: Tribromomethylphenylsulfone

Cat. No.: B101507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for cross-referencing experimentally obtained

spectroscopic data of Tribromomethylphenylsulfone with established literature values. By

presenting key spectral data from literature sources in a clear, tabular format and outlining

detailed experimental protocols, this document serves as a practical resource for the

verification and characterization of this compound.

Summary of Literature Spectroscopic Data
The following tables summarize the available spectroscopic data for

Tribromomethylphenylsulfone from scientific literature and databases. This information is

crucial for researchers seeking to confirm the identity and purity of their synthesized or

acquired samples.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.1 - 8.3 Multiplet 2H Phenyl

7.6 Multiplet 3H Phenyl
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Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available in the searched literature. -

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

1580 Medium Phenyl

1320 Strong SO₂ asymmetric stretch

1150 Strong SO₂ symmetric stretch

Sample Preparation: KBr Wafer[1]

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

Detailed fragmentation data

not available in the searched

literature.

- -

Molecular Weight: 392.89 g/mol [1][2][3]

Experimental Protocols
To ensure accurate and reproducible results when comparing experimental data with the

literature values above, the following detailed methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Materials:

Tribromomethylphenylsulfone sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube (5 mm)

Internal standard (e.g., Tetramethylsilane, TMS)

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated

solvent in a clean, dry vial.

Add a small amount of TMS as an internal standard.

Transfer the solution to an NMR tube.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

necessary due to the low natural abundance of ¹³C.

Process the acquired data (Fourier transform, phase correction, and baseline correction).

Reference the spectra to the TMS peak at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Materials:

Tribromomethylphenylsulfone sample (1-2 mg)

Potassium bromide (KBr), spectroscopic grade (approx. 200 mg)

Mortar and pestle

Pellet press

Instrumentation:

FT-IR Spectrometer

Procedure:

Thoroughly grind the sample with KBr in a mortar and pestle.

Transfer the mixture to a pellet press die.

Apply pressure to form a thin, transparent KBr pellet.

Place the pellet in the sample holder of the FT-IR spectrometer.

Record the background spectrum (air).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Tribromomethylphenylsulfone sample

Volatile organic solvent (e.g., methanol, acetonitrile)
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Instrumentation:

Mass Spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)

Procedure:

Prepare a dilute solution of the sample in a suitable volatile solvent.

Introduce the sample into the mass spectrometer's ionization source.

Acquire the mass spectrum over a suitable m/z range.

Identify the molecular ion peak and major fragment ions.

Analyze the fragmentation pattern to deduce structural information.

Logical Workflow for Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimental spectroscopic

data with literature values for the identification and characterization of

Tribromomethylphenylsulfone.
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Caption: Workflow for Spectroscopic Data Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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